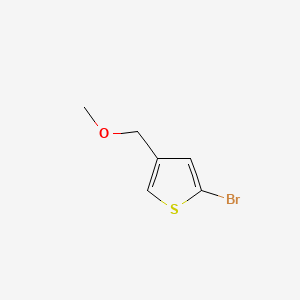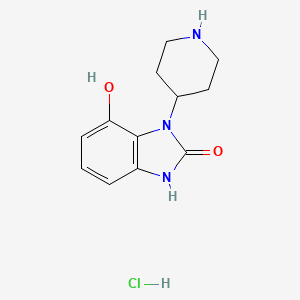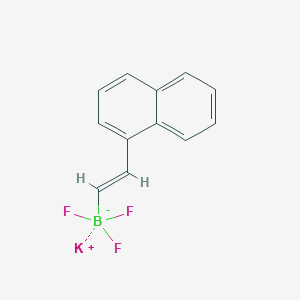
Potassium (E)-trifluoro(2-(naphthalen-1-yl)vinyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro[(E)-2-(naphthalen-1-yl)ethenyl]boranuide is a chemical compound known for its unique structure and properties It is a boron-containing compound with a trifluoroborate group attached to a naphthyl-ethenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[(E)-2-(naphthalen-1-yl)ethenyl]boranuide typically involves the reaction of a naphthyl-ethenyl precursor with a boron trifluoride source in the presence of a potassium base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:
Starting Materials: Naphthyl-ethenyl precursor, boron trifluoride etherate, potassium tert-butoxide.
Reaction Conditions: Anhydrous solvent (e.g., tetrahydrofuran), inert atmosphere (e.g., nitrogen or argon), low temperature (e.g., -78°C to 0°C).
Procedure: The naphthyl-ethenyl precursor is dissolved in the anhydrous solvent, and the potassium tert-butoxide is added to generate the potassium salt. Boron trifluoride etherate is then added dropwise to the reaction mixture, and the reaction is allowed to proceed at low temperature. The product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of potassium trifluoro[(E)-2-(naphthalen-1-yl)ethenyl]boranuide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors under controlled conditions. The product is typically purified using industrial crystallization techniques and dried under vacuum to obtain the final compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro[(E)-2-(naphthalen-1-yl)ethenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the trifluoroborate group to a borohydride or borane.
Substitution: The trifluoroborate group can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium periodate, and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents under inert atmosphere.
Substitution: Nucleophilic substitution reactions are carried out using halides (e.g., sodium chloride) or alkoxides (e.g., sodium methoxide) in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Boronic acids, borate esters.
Reduction: Borohydrides, boranes.
Substitution: Halogenated or alkoxylated derivatives.
Applications De Recherche Scientifique
Potassium trifluoro[(E)-2-(naphthalen-1-yl)ethenyl]boranuide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-boron bonds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment, where boron-containing compounds are used to target and destroy cancer cells.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of potassium trifluoro[(E)-2-(naphthalen-1-yl)ethenyl]boranuide involves its interaction with molecular targets through the trifluoroborate group. The compound can form stable complexes with various biomolecules, such as proteins and nucleic acids, through boron-oxygen or boron-nitrogen interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as it can participate in redox processes within biological systems.
Comparaison Avec Des Composés Similaires
Potassium trifluoro[(E)-2-(naphthalen-1-yl)ethenyl]boranuide can be compared with other boron-containing compounds, such as:
Potassium trifluoro(naphthalen-2-yl)boranuide: Similar structure but with the boron group attached to a different position on the naphthalene ring.
Potassium trifluoro(phenyl)boranuide: Contains a phenyl group instead of a naphthyl group, leading to different chemical and biological properties.
Potassium trifluoro(alkyl)boranuides: Alkyl groups instead of aromatic groups, resulting in different reactivity and applications.
Propriétés
Formule moléculaire |
C12H9BF3K |
|---|---|
Poids moléculaire |
260.11 g/mol |
Nom IUPAC |
potassium;trifluoro-[(E)-2-naphthalen-1-ylethenyl]boranuide |
InChI |
InChI=1S/C12H9BF3.K/c14-13(15,16)9-8-11-6-3-5-10-4-1-2-7-12(10)11;/h1-9H;/q-1;+1/b9-8+; |
Clé InChI |
WRXKDYSKZJMIAB-HRNDJLQDSA-N |
SMILES isomérique |
[B-](/C=C/C1=CC=CC2=CC=CC=C21)(F)(F)F.[K+] |
SMILES canonique |
[B-](C=CC1=CC=CC2=CC=CC=C21)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[5-(3-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13468530.png)
![rac-(1R,2S,5R,6S)-tricyclo[4.2.0.0,2,5]octane-3-carboxylic acid](/img/structure/B13468533.png)

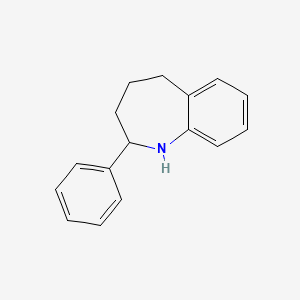
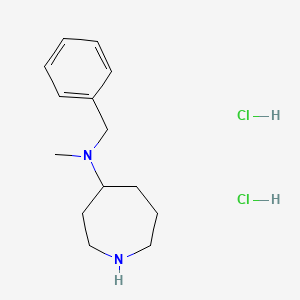
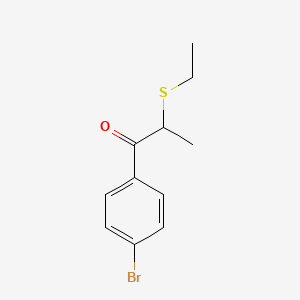
![methyl({[1-(propan-2-yl)-1H-imidazol-2-yl]methyl})amine dihydrochloride](/img/structure/B13468570.png)
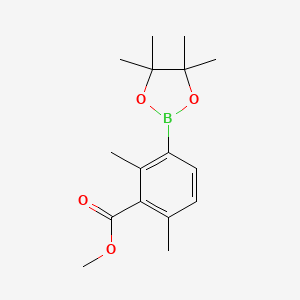
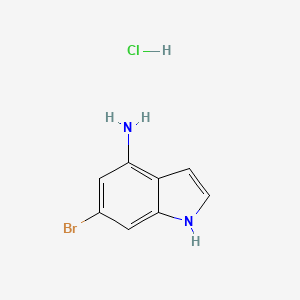
![methyl 7-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B13468593.png)
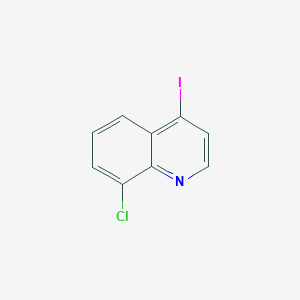
![4,4,5,5-tetramethyl-2-[(1E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3,2-dioxaborolane](/img/structure/B13468617.png)
